

Spectroscopic Profile of 2-Amino-3-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3-methoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **2-Amino-3-methoxybenzaldehyde**. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8 - 10.0	Singlet	1H	Aldehyde (-CHO)
~7.1 - 7.3	Multiplet	1H	Aromatic H
~6.8 - 7.0	Multiplet	1H	Aromatic H
~6.6 - 6.8	Multiplet	1H	Aromatic H
~4.5 - 5.5	Broad Singlet	2H	Amine (-NH ₂)
~3.8 - 3.9	Singlet	3H	Methoxy (-OCH ₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~190 - 195	Aldehyde Carbonyl (C=O)
~150 - 155	Aromatic C-O
~140 - 145	Aromatic C-N
~120 - 130	Aromatic C-H
~115 - 120	Aromatic C-H
~110 - 115	Aromatic C-H
~110 - 115	Aromatic C (quaternary)
~55 - 60	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-3-methoxybenzaldehyde** is characterized by the following absorption bands, indicative of its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium, Broad	N-H stretching (Amine)
3100 - 3000	Weak to Medium	Aromatic C-H stretching
2950 - 2850	Weak to Medium	Aliphatic C-H stretching (Methoxy)
2850 - 2750	Weak	Aldehyde C-H stretching
1700 - 1670	Strong	C=O stretching (Aldehyde)[1][2][3]
1620 - 1580	Medium to Strong	C=C stretching (Aromatic) & N-H bending
1270 - 1200	Strong	Aryl-O stretching (Methoxy)

Mass Spectrometry (MS)

Mass spectrometry data is vital for confirming the molecular weight and fragmentation pattern of **2-Amino-3-methoxybenzaldehyde**.

m/z	Interpretation
151	Molecular Ion (M ⁺)
150	[M-H] ⁺
136	[M-CH ₃] ⁺
122	[M-CHO] ⁺
108	[M-CHO, -CH ₂] ⁺
77	Phenyl Cation [C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-Amino-3-methoxybenzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
- **Instrument Setup:**
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an automated process.
 - Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.
 - For ^{13}C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus. A pulse program with proton decoupling is standard.
- **Data Processing:**
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm for CDCl_3).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

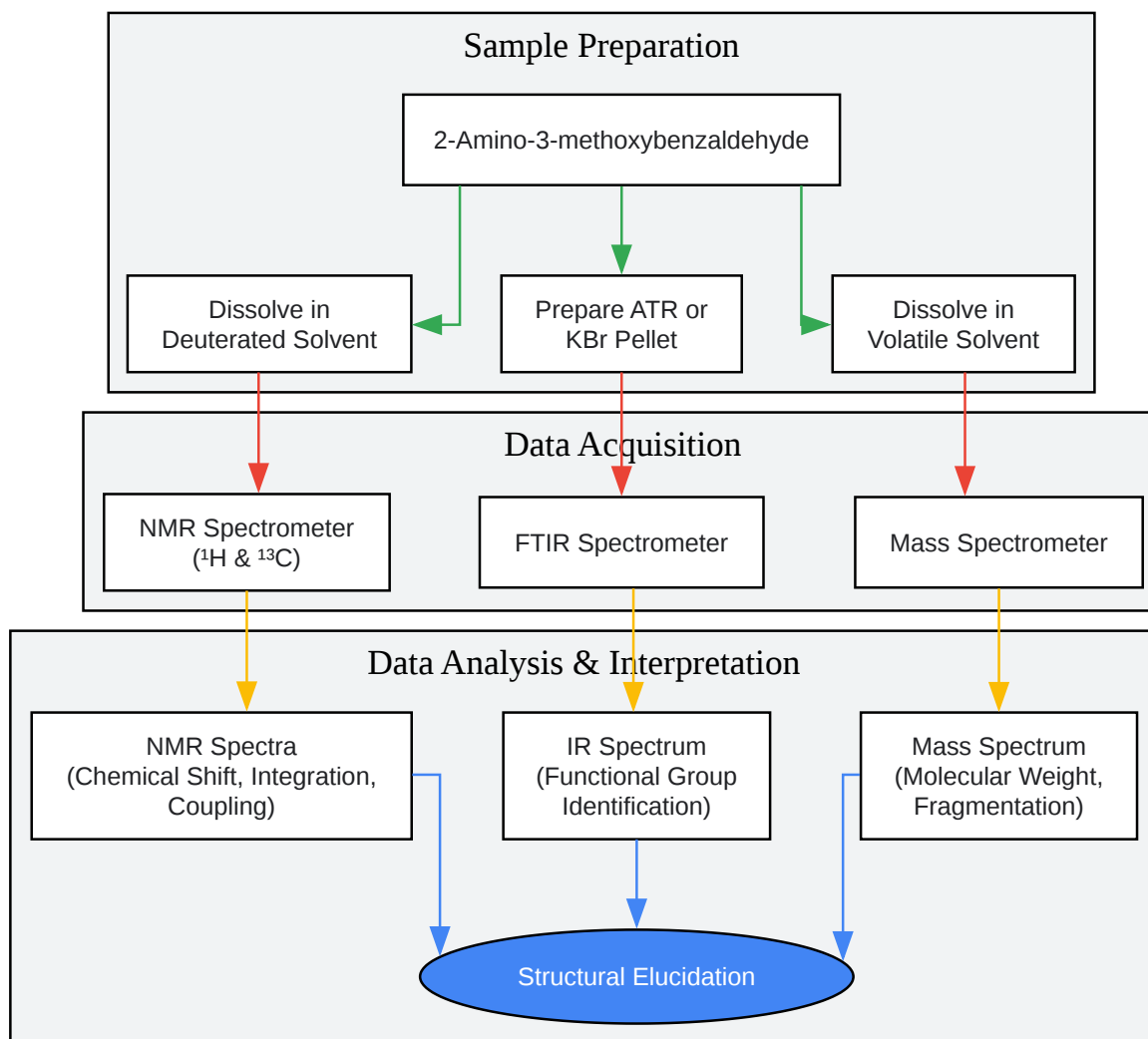
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.
 - KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
 - Place the ATR accessory or the KBr pellet holder in the sample compartment of the FTIR spectrometer.
 - Record a background spectrum of the empty ATR crystal or the KBr pellet. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The software will automatically process the data, performing a Fourier transform and background subtraction.
 - Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- **Ionization Method:**
 - **Electron Ionization (EI):** This is a common technique for volatile compounds. The sample is introduced into the ion source where it is bombarded with a high-energy electron beam.
 - **Electrospray Ionization (ESI):** This is a softer ionization technique suitable for a wider range of compounds. The sample solution is introduced into the ion source through a capillary at a high voltage.
- **Data Acquisition:**
 - Introduce the sample into the mass spectrometer. For EI, this may be via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, this is typically via direct infusion or a liquid chromatograph (LC-MS).
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- **Data Analysis:**
 - Identify the molecular ion peak (M^+) to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The fragmentation will depend on the ionization method used, with EI typically causing more extensive fragmentation than ESI.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Amino-3-methoxybenzaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **2-Amino-3-methoxybenzaldehyde**.

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